molecular formula C13H13F3N2O2 B1636179 [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 400073-97-4

[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No. B1636179
CAS RN: 400073-97-4
M. Wt: 286.25 g/mol
InChI Key: NUYMWXXBSBICJO-UHFFFAOYSA-N
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Description

“[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 .


Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 88-90°C . Other physical and chemical properties are not specified in the sources I found.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Novel synthesis methods for derivatives similar to the requested compound involve various cyclization processes, such as Prins cyclization, to create complex heterocyclic structures. For instance, one study reported the InCl3-promoted synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives, demonstrating a novel approach to synthesizing cis-fused structures with high selectivity and good yields (Reddy et al., 2012).
  • Another aspect of research focuses on the properties of methanol, a solvent that could be involved in the synthesis or applications of the compound . Methanol's role as a basic raw material, solvent for inorganic salts, and its flammability and toxicity issues are extensively discussed (Offermanns et al., 2014).

Biological Activity and Applications

  • Research into compounds with structural similarities has revealed potential biological activities. For instance, comenic acid derivatives containing isoxazole and isothiazole moieties showed a synergistic effect with antitumor drugs, indicating the potential for novel therapeutic applications (Kletskov et al., 2018).
  • The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives has been carried out, with the resulting compounds characterized for their antibacterial activities. This demonstrates the chemical versatility and potential for developing new antimicrobial agents (Landage et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

This compound is labeled as an irritant (Xi), indicating that it may cause irritation on contact .

properties

IUPAC Name

[1-methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-8-3-5-9(6-4-8)20-12-10(7-19)11(13(14,15)16)17-18(12)2/h3-6,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYMWXXBSBICJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152853
Record name 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

CAS RN

400073-97-4
Record name 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400073-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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